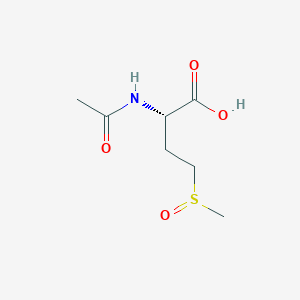

Acetyl-L-methionine sulfoxide

Overview

Description

Acetyl-L-methionine sulfoxide is an endogenous sulfoxide-modified form of methionine . It is formed from L-methionine by oxidative damage and can be reduced back to L-methionine by methionine sulfoxide reductase A (MSRA) and MSRB . It appears as white crystals or crystalline powder .

Synthesis Analysis

The best-known and industrially operated process for the synthesis of this compound is the enzymatic conversion of dl-methionine after acetylation to the n-acetyl dl-methionine. Only the l-isomer is subsequently enzymatically converted by l-amino acylase to get the l-methionine .Molecular Structure Analysis

The molecular formula of this compound is CH3SCH2CH2CH(NHCOCH3)CO2H . Its molecular weight is 207.25 . The IUPAC name is (2S)-2-(acetylamino)-4-(methylsulfinyl)butanoic acid .Chemical Reactions Analysis

This compound can undergo solution phase peptide synthesis . It can also be selectively oxidized by [O=Fe IV-salen] oxidant species .Physical and Chemical Properties Analysis

This compound is an off-white powder . It has a melting point of 128-132 °C . It is soluble in methanol .Scientific Research Applications

Reduction in Plants : An enzymatic activity that catalyzes the reduction of N-acetyl-methionine sulfoxide to l-N-acetyl-methionine has been observed in a wide range of plant tissues, indicating a potential role in plant metabolism and response to oxidative stress (Sánchez, Nikolau, & Stumpf, 1983).

Methionine Sulfoxide Reductase Enzymes : Methionine sulfoxide reductase enzymes, which reduce l-methionine sulfoxide (a form of oxidized methionine) back to l-methionine, have been identified in various organisms. This process is crucial in reversing oxidation-induced damage to proteins and maintaining protein function (Achilli, Ciana, & Minetti, 2015).

Oxidation by Cerium(IV) : A study on the kinetics of oxidation of N-acetyl l-methionine by Ce(IV) in sulfuric acid–sulfate media found that the major oxidation product was N-acetyl methionine sulfoxide. This study provides insights into the chemical behavior of N-acetyl l-methionine under oxidative conditions (Sumathi, Shanmugasundaram, & Chandramohan, 2016).

Human Peptide Methionine Sulfoxide Reductase : Research on human peptide methionine sulfoxide reductase (hMsrA) revealed its widespread expression in human tissues and its functional role in reducing N-acetyl methionine sulfoxide, highlighting its importance in human physiology (Kuschel et al., 1999).

Nutritional Studies : N-acetyl-L-methionine has been studied as a nutritional supplement in humans, with results suggesting its effectiveness in improving nitrogen balance, similar to L-methionine (Zezulka & Calloway, 1976).

Bioavailability in Rats : The bioavailability of L-methionine sulfoxide was evaluated in rats, with findings indicating that it is nearly as effective in nutrition as L-methionine. Differences in tissue accumulation and urinary excretion between its epimers were also observed (Iwami, Higashiyama, & Ibuki, 1992).

Oxidation in E. coli Ribosomal Protein : The oxidation of methionine residues in Escherichia coli ribosomal protein L12, which results in decreased biological activity, was studied, emphasizing the importance of methionine oxidation in protein functionality (Caldwell, Luk, Weissbach, & Brot, 1978).

Monitoring Methionine Sulfoxide in Blood Plasma : A method for the simultaneous determination of methionine sulfoxide and methionine in blood plasma was developed, using gas chromatography-mass spectrometry. This research highlights the potential of methionine sulfoxide as a biomarker of oxidative stress in vivo (Mashima, Nakanishi-Ueda, & Yamamoto, 2003).

Mechanism of Action

Target of Action

It has been suggested that it may interact withN-acylamino acid racemase and Rhodopsin , which play crucial roles in various physiological processes.

Mode of Action

The exact mode of action of AC-MET(O)-OH is not well understood. It is believed to interact with its targets, leading to changes in their function. For instance, it may influence the activity of N-acylamino acid racemase, an enzyme involved in the metabolism of amino acids .

Biochemical Pathways

AC-MET(O)-OH may be involved in the N-terminal acetylation process, a prevalent protein modification in eukaryotes . This process is catalyzed by N-terminal acetyltransferases (NATs), which transfer the acetyl group from acetyl coenzyme A onto the free N-terminal α-amino group of their protein substrates .

Result of Action

It is suggested that it may have a role inregulating oxidative balance and mediating oxidative stress .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of AC-MET(O)-OH. For instance, the plant growth conditions and the type and variety of Vitis genus significantly influence the composition and concentration of stilbenes in the shoots .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

The biochemical properties of Acetyl-L-methionine sulfoxide are largely derived from its interactions with various biomolecules. It is known to interact with enzymes such as acylamino acid-releasing enzyme, which releases acylamino acids from amino terminal acylated peptides and proteins . The rate of hydrolysis depends on the acyl groups, terminal amino acid sequences, and tertiary structure of the acyl protein substrates .

Molecular Mechanism

It is known that methionine residues in proteins can be N-terminally acetylated, a process that has been extensively studied in yeast and humans . This modification can occur on proteins either containing or lacking the methionine residue .

Temporal Effects in Laboratory Settings

It is known that methionine and its derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that methionine and its derivatives can have varying effects at different dosages .

Metabolic Pathways

This compound is involved in the metabolic pathways of methionine. Methionine can be metabolized to cysteine through the transsulfuration pathway, which is further metabolized to glutathione (GSH), taurine, and hydrogen sulfide (H2S) .

Transport and Distribution

It is known that N-terminal acetylation, a process that this compound undergoes, plays a role in the transport of proteins .

Subcellular Localization

It is known that N-terminal acetylation, a process that this compound undergoes, can affect the subcellular localization of proteins .

Properties

IUPAC Name |

(2S)-2-acetamido-4-methylsulfinylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-5(9)8-6(7(10)11)3-4-13(2)12/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPIMMZJBURSMON-YLTHGKPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCS(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428600 | |

| Record name | Acetyl-L-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108646-71-5 | |

| Record name | Acetyl-L-methionine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylmethionine sulfoxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

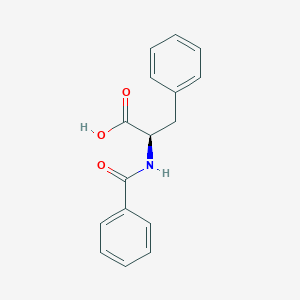

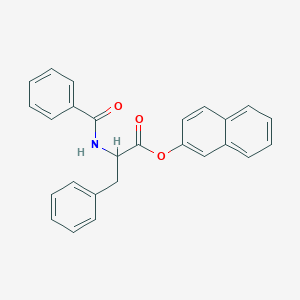

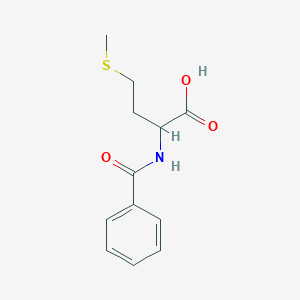

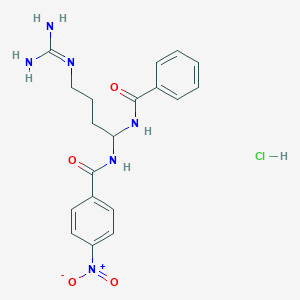

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of oxidation of N-acetyl-ʟ-methionine by aqueous iodine?

A2: The oxidation of N-acetyl-ʟ-methionine (NAM) by aqueous iodine is a rapid process resulting in the formation of N-acetyl-l-methionine sulfoxide (NAMS=O) []. This reaction follows a 1:1 stoichiometric ratio, meaning one molecule of NAM reacts with one molecule of iodine to yield one molecule of NAMS=O. While rapid, the reaction can experience auto-inhibition due to the formation of triiodide (I3-), which is less reactive than aqueous iodine []. This reaction mechanism provides valuable insight into the reactivity and potential transformations of NAM in various chemical environments.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.